molecular formula C12H14BF2IO2 B14029449 2-(2,3-Difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,3-Difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14029449
M. Wt: 365.95 g/mol
InChI Key: RFUOLCORYAMUEQ-UHFFFAOYSA-N
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Description

2-(2,3-Difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of fluorine and iodine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-difluoro-6-iodophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(2,3-Difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The presence of fluorine and iodine atoms can influence the electronic properties of the compound, affecting its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2,3-Difluoro-6-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2,3-Difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the simultaneous presence of fluorine and iodine atoms on the phenyl ring. This combination can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis .

Properties

Molecular Formula

C12H14BF2IO2

Molecular Weight

365.95 g/mol

IUPAC Name

2-(2,3-difluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H14BF2IO2/c1-11(2)12(3,4)18-13(17-11)9-8(16)6-5-7(14)10(9)15/h5-6H,1-4H3

InChI Key

RFUOLCORYAMUEQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)I

Origin of Product

United States

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